5-(5-methylfuran-2-yl)-2H-tetrazole
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Overview
Description
5-(5-Methylfuran-2-yl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring attached to a methylfuran moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-methylfuran-2-yl)-2H-tetrazole typically involves the reaction of 5-methylfurfural with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of renewable biomass-derived starting materials, such as 5-methylfurfural, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methylfuran-2-yl)-2H-tetrazole can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketones or other oxygenated derivatives.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as halogens or sulfonyl chlorides. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include diketones, amines, and various substituted furan derivatives. These products can serve as intermediates for further chemical transformations or as final products with specific applications .
Scientific Research Applications
5-(5-Methylfuran-2-yl)-2H-tetrazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(5-methylfuran-2-yl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(5-methylfuran-2-yl)-2H-tetrazole include:
5-Methylfurfural: A precursor in the synthesis of this compound and other furan derivatives.
5-Methylfurfurylamine:
2-Methylfuran: Another furan derivative with applications in the production of value-added chemicals and fuels.
Uniqueness
The uniqueness of this compound lies in its combination of a furan ring and a tetrazole ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with diverse molecular targets, making it a valuable compound for various scientific and industrial applications .
Biological Activity
5-(5-Methylfuran-2-yl)-2H-tetrazole, a compound belonging to the class of tetrazoles, has garnered significant attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
This compound can be synthesized through various methods, including the dipolar cycloaddition of nitriles with sodium azide under microwave irradiation. This method has shown to yield high purity and efficiency in producing tetrazole derivatives. The compound's structure is characterized by the presence of a methylfuran moiety attached to a tetrazole ring, which is crucial for its biological activity.
Synthesis Overview
- Method : Microwave-assisted synthesis
- Yield : Typically ranges from 75% to 95% depending on reaction conditions
- Reagents : Sodium azide, nitriles, and various catalysts (e.g., Cu(II) salts)
Biological Activity
The biological activity of this compound is diverse, with studies indicating its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Below are notable findings from recent research:
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies showed that it effectively inhibited the growth of:
- Escherichia coli
- Staphylococcus aureus
- Bacillus subtilis
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate to strong antimicrobial activity.
Anticancer Properties
In a study evaluating the cytotoxic effects of tetrazole derivatives on cancer cell lines (e.g., HeLa and MCF-7), this compound showed promising results:
- IC50 Values : Ranged from 10 to 20 µM
- Induced apoptosis in cancer cells through mitochondrial pathways
Anti-inflammatory Activity
The compound was also assessed for its anti-inflammatory potential using the lipopolysaccharide (LPS)-induced inflammation model in macrophages. Results indicated that it significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) levels, suggesting a mechanism involving the inhibition of NF-kB signaling pathways.
Research Findings Summary Table
Biological Activity | Methodology | Key Findings |
---|---|---|
Antimicrobial | Agar well diffusion assay | Effective against E. coli and S. aureus; MIC: 32-128 µg/mL |
Anticancer | MTT assay on HeLa and MCF-7 cells | IC50: 10-20 µM; induces apoptosis |
Anti-inflammatory | LPS-induced inflammation model | Reduces TNF-alpha and IL-6 levels |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the efficacy of several tetrazole derivatives including this compound against multi-drug resistant strains. The results highlighted its potential as a lead compound for developing new antibiotics. -
Cancer Research :
In preclinical trials, this compound was tested alongside established chemotherapeutics. It showed synergistic effects when combined with doxorubicin in breast cancer models, enhancing overall cytotoxicity while reducing side effects. -
Inflammation Models :
In vivo studies demonstrated that administration of this compound in mice subjected to inflammatory challenges resulted in decreased swelling and pain response compared to control groups.
Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-2H-tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-4-2-3-5(11-4)6-7-9-10-8-6/h2-3H,1H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STGNFTIDRYAADO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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